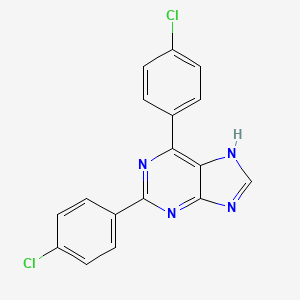

2,6-bis(4-chlorophenyl)-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H10Cl2N4 |

|---|---|

Molecular Weight |

341.2 g/mol |

IUPAC Name |

2,6-bis(4-chlorophenyl)-7H-purine |

InChI |

InChI=1S/C17H10Cl2N4/c18-12-5-1-10(2-6-12)14-15-17(21-9-20-15)23-16(22-14)11-3-7-13(19)8-4-11/h1-9H,(H,20,21,22,23) |

InChI Key |

WDBFJNSPOHEOFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=NC(=N2)C4=CC=C(C=C4)Cl)N=CN3)Cl |

Origin of Product |

United States |

Advanced Investigations into the Biological Activities of 2,6 Bis 4 Chlorophenyl 9h Purine and Its Chemical Analogs

Comprehensive In Vitro Biological Activity Profiling of Purine (B94841) Derivatives

The initial assessment of the biological effects of novel chemical entities like 2,6-disubstituted purines often begins with broad, in vitro screening assays. nih.gov These assays provide a foundational understanding of a compound's potential bioactivity and guide further, more focused investigations. For purine derivatives, this profiling is crucial for identifying promising candidates for various therapeutic applications, including cancer treatment. nih.govbohrium.comimtm.cz

A variety of in vitro assays are employed to evaluate the biological activity of purine derivatives. These can range from simple cell viability assays to more complex, pathway-specific reporter assays. nih.gov For instance, studies have utilized cancer cell lines to assess the antiproliferative activities of 2,6-disubstituted purine derivatives, revealing that certain substitutions can lead to significant cytotoxic effects against specific cancer types. imtm.czresearchgate.net

The following table provides a glimpse into the types of in vitro biological activities observed for various purine derivatives:

| Purine Derivative Class | Observed In Vitro Activity | Relevant Research Area |

| 2,6,9-Trisubstituted Purines | Cytotoxicity against various cancer cell lines. imtm.cz | Oncology |

| 2,6-Disubstituted Purines | Antiproliferative activity, inhibition of STAT3 phosphorylation. nih.gov | Oncology, Signal Transduction |

| Purine Nucleoside Analogs | Anti-HIV activity. nih.gov | Virology |

| 6-Substituted Purines | Inhibition of protein kinases. | Oncology, Inflammation |

HCS combines automated microscopy with sophisticated image analysis to quantify multiple cellular parameters simultaneously. corelifeanalytics.com This allows for the detailed characterization of a compound's impact on cell morphology, proliferation, and the expression of various proteins. wikipedia.org For purine derivatives, phenotypic screening can reveal effects on complex cellular processes like autophagy, cell cycle progression, and apoptosis, providing a more holistic view of their biological activity. nih.gov This unbiased approach can uncover novel mechanisms of action and identify compounds with desirable therapeutic profiles. corelifeanalytics.comnih.gov

Phenotypic screening can be conducted in various models, from simple cell lines to more complex co-culture systems or even whole organisms like zebrafish. wikipedia.org The data generated from these screens can be used to cluster compounds with similar phenotypic fingerprints, suggesting they may share a common mechanism of action. corelifeanalytics.com This information is invaluable for lead optimization and for understanding the intricate biology of the diseases being studied.

Cellular Mechanisms of Action and Pathway Modulation

Induction of Apoptosis and Cell Cycle Perturbations

The purine scaffold is a common feature in molecules that modulate fundamental cellular processes such as apoptosis and the cell cycle. Numerous studies on 2,6-disubstituted and 2,6,9-trisubstituted purine derivatives have demonstrated their potent effects on cancer cell lines.

Several 2,6,9-trisubstituted purine derivatives have been synthesized and shown to induce apoptosis in various cancer cell lines. nih.govimtm.cz For example, one study found that a specific compound from this class induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells. imtm.cz Another series of newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl containing purine analogs also demonstrated potent anticancer activity by inducing apoptosis. nih.gov The mechanism of apoptosis induction can be linked to the inhibition of key cellular proteins. For instance, one purine analog was found to decrease the levels of phospho-Rb, cyclin E, and cdk2, leading to apoptosis in liver cancer cells. nih.gov

Furthermore, purine derivatives can perturb the cell cycle at different phases. The 2,6-disubstituted purine, reversine, was shown to inhibit the growth of several human tumor cell lines and induce the accumulation of polyploid cells with a DNA content of ≥4N. nih.gov This was accompanied by an upregulation of p21(WAF1) and a downregulation of cyclin B and CDK1, suggesting a mechanism involving the disruption of normal cell cycle progression. nih.gov Another study on 6,7-disubstituted 7H-purine analogs found that a potent dual EGFR/HER2 inhibitor from this class caused significant G2/M phase cell cycle arrest and induced apoptosis in breast cancer cells. indexcopernicus.com The ability of purine nucleotides to regulate the cell cycle is fundamental, as they are required for the G1 to S phase transition and for progression through the S phase. nih.gov

Table 1: Effects of Substituted Purine Analogs on Apoptosis and Cell Cycle

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| 2,6,9-Trisubstituted purines | HL-60 | Apoptosis induction, S-phase arrest | imtm.cz |

| 6-Substituted purine analogs | Liver cancer cells | Apoptosis induction via inhibition of phospho-Rb, cyclin E, cdk2 | nih.gov |

| Reversine (2,6-disubstituted purine) | PC-3, HeLa, CWR22Rv1, DU-145 | Growth inhibition, induction of polyploidy, p21(WAF1) upregulation | nih.gov |

| 6,7-Disubstituted 7H-purines | BT-474, SKBR3 (breast cancer) | G2/M phase arrest, apoptosis induction | indexcopernicus.com |

Inhibition of Key Signal Transduction Pathways (e.g., Hedgehog Signaling)

The Hedgehog (HH) signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to the development and progression of various cancers. nih.govnih.gov The Smoothened (SMO) receptor is a key component of this pathway and a major target for anticancer drug development. nih.gov

A novel 2,6,9-trisubstituted purine derivative, designated as 4s, has been identified as a potent SMO antagonist. nih.gov This compound demonstrated selective cytotoxicity to cancer cells and was shown to inhibit the HH signaling pathway by acting on the SMO receptor. In mouse embryonic fibroblast (MEF) cells, compound 4s inhibited the expression of Gli-1, a downstream transcription factor in the HH pathway, in a concentration-dependent manner. nih.gov This inhibition of Gli-1 expression provides strong evidence that the purine derivative acts as an SMO antagonist. nih.gov The antitumor activity of this compound was further supported by its ability to induce apoptosis, reduce colony formation, and downregulate the expression of key HH pathway components like PTCH and GLI1. nih.gov

The versatility of the purine scaffold allows for the design of inhibitors that target various signaling pathways. Besides the Hedgehog pathway, other 2,6-disubstituted purine derivatives have been developed as inhibitors of the STAT3 signaling pathway, which is also implicated in cancer development. nih.gov This highlights the broad potential of purine-based compounds to modulate key oncogenic signaling cascades.

Table 2: Inhibition of Hedgehog Signaling by a 2,6,9-Trisubstituted Purine Analog (Compound 4s)

| Assay | Cell Line | Key Finding | Implication | Reference |

| Cytotoxicity Studies | Daoy, HT-29, HCT-116 | Selective cytotoxicity to HH-dependent cancer cells | Antitumor potential | nih.gov |

| Gli-1 Expression | Wild-Type MEF cells | Inhibition of SAG-induced Gli-1 expression | SMO antagonist activity | nih.gov |

| Pathway Component Expression | Cancer cells | Downregulation of PTCH and GLI1 expression | Inhibition of HH signaling | nih.gov |

| BODIPY-Cyclopamine Displacement | - | Confirmed SMO antagonist | Direct interaction with SMO receptor | nih.gov |

Structure Activity Relationship Sar and Computational Chemistry of 2,6 Bis 4 Chlorophenyl 9h Purine and Analogs

Deriving Structure-Activity Relationships from Purine (B94841) Modifications

SAR studies analyze how changes in a molecule's structure affect its biological effects. For purine derivatives, modifications at the C-2, C-6, and N-9 positions of the purine core are of primary interest.

The substituents at the C-2, C-6, and N-9 positions of the purine ring play a pivotal role in determining the biological potency and selectivity of the compounds. mdpi.com Research has shown that even minor alterations at these positions can lead to significant changes in activity.

C-2 Position: The nature of the substituent at the C-2 position significantly influences the compound's potency. Studies on 2,6,9-trisubstituted purines as potential anticancer agents have indicated that the use of bulky systems at the C-2 position is generally unfavorable for cytotoxic activity. nih.gov, nih.gov, researchgate.net In contrast, for antirhinovirus activity, analysis of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines revealed that a lipophilic, electron-withdrawing substituent at the C-2 position, such as a trifluoromethyl group (CF3), was associated with optimal activity. nih.gov This highlights the target-specific requirements for C-2 substitutions.

C-6 Position: The C-6 position is critical for activity, and substitutions here are a common strategy in purine-based drug design. For instance, replacing the chloro group at C-6 with various cyclic secondary amines (like pyrrolidines, piperidine, morpholine, and piperazines) has yielded novel purine steroid-nucleoside analogues with significant anticancer activity against cell lines such as PC-3. nih.gov In other studies, connecting an arylpiperazinyl system to the C-6 position was found to be beneficial for cytotoxic activity. nih.gov, nih.gov, researchgate.net Furthermore, research on topoisomerase II inhibitors has shown that substitution at the C-6 position is sufficient for inhibitory activity. aacrjournals.org

The following table summarizes the general impact of substitutions at these key positions on the biological activity of purine derivatives based on various studies.

| Position | Type of Substituent | Observed Effect on Biological Potency | Target/Activity |

| C-2 | Bulky groups | Unfavorable | Cytotoxicity nih.gov, nih.gov, researchgate.net |

| C-2 | Lipophilic, electron-withdrawing (e.g., CF3) | Favorable | Antirhinovirus nih.gov |

| C-6 | Arylpiperazinyl moiety | Favorable | Cytotoxicity nih.gov, nih.gov, researchgate.net |

| C-6 | Cyclic secondary amines | Favorable | Anticancer (PC-3 cells) nih.gov |

| C-6 | General substitution | Sufficient for inhibition | Topoisomerase II aacrjournals.org |

| N-9 | 4-Methylbenzyl | Favorable | Antirhinovirus nih.gov |

| N-9 | Alkyl groups | Modulates orientation and potency | General nih.gov |

Aryl and halogenated substituents, such as the 4-chlorophenyl groups in the titular compound, are crucial determinants of biological activity. These groups primarily influence hydrophobic and electronic interactions with the target protein.

The halogenated aromatic region of a purine ligand often interacts with a hydrophobic pocket in the target protein. nih.gov The position of the halogen can have a direct impact on this interaction. For example, in a series of histamine (B1213489) H3 receptor ligands, a para-substituted halogenated ring was found to be less favorable due to potential steric hindrance with residues like Phe207. nih.gov Conversely, ortho-substitutions were found to be the most active in that particular study. nih.gov

In the context of Aurora kinase inhibitors, detailed SAR studies indicated that polar substituents at the para position of a phenyl ring were critical for potent activity. nih.gov The presence of an ortho-chloro group was also found to be significant, inducing a specific binding mode. nih.gov The synthesis of 9-aryl, 9-arylsulfonyl, and 9-benzyl-6-(2-furyl)purines for antimycobacterial activity also underscores the importance of the aryl group at the N-9 position. researchgate.net These findings demonstrate that the electronic nature and steric profile of aryl and halogenated substituents are key factors in modulating the structure-activity profile of purine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Several QSAR models have been successfully developed and validated for various series of purine derivatives to predict their biological activity and guide the design of new compounds. researchgate.net These models are typically built using a training set of compounds with known activities and then validated using an external test set.

3D-QSAR: Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to purine derivatives. For instance, a study on 2,6,9-trisubstituted purines as antitumor agents developed 3D-QSAR models that showed steric properties were more significant than electronic properties in explaining cytotoxicity. nih.gov, nih.gov Another systematic molecular modeling study on 35 purine derivatives as CDK2 inhibitors yielded highly predictive CoMFA and CoMSIA models. nih.gov

2D-QSAR: Two-dimensional QSAR models have also been developed. A study on substituted purine analogs as c-Src tyrosine kinase inhibitors used a partial least squares regression method to build a 2D-QSAR model with good predictive ability. researchgate.net

The statistical significance of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (pred_r²).

The table below presents statistical data from various QSAR studies on purine derivatives, demonstrating the robustness of these models.

| QSAR Model Type | Target/Activity | q² (Cross-validated r²) | pred_r² (Test Set r²) | Key Finding |

| CoMFA | CDK2 Inhibition | 0.743 | 0.991 | Electrostatic, hydrophobic, and steric fields are key. nih.gov |

| CoMSIA | CDK2 Inhibition | 0.808 | 0.990 | Provides valuable info for new inhibitor design. nih.gov |

| 3D-QSAR | Cytotoxicity | N/A | N/A | Steric properties (70%) are more influential than electronic properties (30%). nih.gov, nih.gov |

| 2D-QSAR (PLS) | c-Src Tyrosine Kinase Inhibition | 0.755 | 0.798 | Activity correlates with specific 2D descriptors. researchgate.net |

QSAR models establish a correlation between molecular descriptors and biological activity. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties.

Contour maps generated from 3D-QSAR models reveal which fields play key roles. Studies on CDK2 inhibitors showed that electrostatic, hydrophobic, hydrogen bond donor, and steric fields were crucial for activity. nih.gov Similarly, 3D-QSAR models for anticancer purines highlighted the importance of steric properties over electronic ones. nih.gov

In 2D-QSAR, the activity is correlated with specific calculated descriptors. For c-Src tyrosine kinase inhibitors, the best model showed a positive correlation with descriptors like SsCH3E-index (electrotopological state index for a methyl group) and H-Donor Count, and a negative correlation with the SsOHcount (count of hydroxyl groups). researchgate.net The analysis of 1,2,4-triazole[5,1-i]purine derivatives as adenosine (B11128) A3 receptor antagonists also used 2D descriptors to build a QSAR model, indicating that the presence of an aromatic R2 substituent contributes significantly to selectivity. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of a ligand, such as a purine derivative, to its protein target at an atomic level. These studies provide insights into the specific interactions that stabilize the ligand-protein complex.

Docking studies on purine derivatives have been conducted against a wide range of biological targets. For example, a study on purine derivatives as CDK2 inhibitors identified key hydrogen bonding interactions with the residues Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131 in the active site. nih.gov

In another study, the interactions of 2,6-substituted purines with purine nucleoside phosphorylase (PNP) from Helicobacter pylori were characterized using X-ray crystallography, revealing the details of the enzyme-ligand interactions. nih.gov Similarly, docking of substituted purines into the histamine H3 receptor showed that the purine core forms a π-stacking interaction with Tyr115 and a hydrogen bond between the N-7 of the purine and the hydroxyl group of Tyr374. nih.gov

The table below lists various protein targets for purine derivatives and the key interacting residues identified through molecular modeling and docking studies.

| Protein Target | Purine Derivative Class | Key Interacting Residues | Type of Interaction |

| CDK2 | 2,6,9-Trisubstituted purines | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | Hydrogen Bonding nih.gov |

| Histamine H3 Receptor | N-9 substituted purines | Tyr115, Tyr374, Asp114 | π-stacking, Hydrogen Bonding, Electrostatic nih.gov |

| H. pylori PNP | 2,6-disubstituted purines | N/A (complex structures determined) | Enzyme-ligand contacts nih.gov |

| Bcr-Abl | 2,6,9-Trisubstituted purines | N/A (correlated with hydrophobic pocket dimensions) | Hydrophobic interactions mdpi.com |

| HSV-1 Thymidine Kinase | 9-(2-hydroxypropyl)purines | E83 | Hydrogen Bonding (with 5'-mimicking OH) harvard.edu |

| CDK2/CDK9 | Pyrazolo[1,5-a]pyrimidines | Leu83, His84 (CDK2) | Hydrogen Bonding, π-hydrogen interactions tpcj.org |

These studies provide a rational basis for the structure-based design of new, more potent, and selective purine-based inhibitors.

Prediction and Analysis of Binding Modes and Affinities with Target Proteins

While specific binding studies for 2,6-bis(4-chlorophenyl)-9H-purine are not extensively documented, the analysis of its analogs provides a framework for understanding its potential interactions. Molecular docking and crystallography of related 2,6-disubstituted purines have revealed key features for binding to various protein targets, particularly protein kinases and purine-metabolizing enzymes.

For instance, studies on 2,6,9-trisubstituted purine derivatives as kinase inhibitors show that the purine core often acts as a scaffold, anchoring the molecule in the ATP-binding site through hydrogen bonds. nih.govnih.gov The substituents at the C2 and C6 positions project into adjacent hydrophobic pockets, and their nature significantly influences binding affinity and selectivity. In the case of this compound, the two 4-chlorophenyl groups are expected to engage in crucial hydrophobic and halogen-bond interactions with the target protein.

A study on 2,6-disubstituted purines targeting Helicobacter pylori purine nucleoside phosphorylase (HpPNP) found that a 2,6-dichloro-purine derivative binds within the enzyme's active site. irb.hr Similarly, research into 2,9-disubstituted-6-morpholino purines as PI3Kα inhibitors highlighted the importance of the purine scaffold in establishing interactions within the enzyme's active center. mdpi.com The design of selective inhibitors often relies on exploiting unique features of the target protein's binding site. For example, in Grp94, an Hsp90 paralog, the 8-aryl group of certain purine-based inhibitors inserts into a unique allosteric pocket not present in other Hsp90 isoforms, conferring selectivity. nih.gov

The predicted binding affinities and key interactions for several 2,6-disubstituted purine analogs with their respective protein targets are summarized in the table below.

| Compound/Analog | Target Protein | Binding Affinity (Kᵢ or IC₅₀) | Key Interacting Residues/Interactions |

| 2,6-dichloro-9-(2,6-dichlorobenzyl)-9H-purine analog | Histamine H₃ Receptor (H₃R) | Kᵢ = 5.51 nM mdpi.com | Hydrogen bonding between purine N-7 and Tyr374. mdpi.com |

| 6-Benzylthio-2-chloropurine | H. pylori PNP | Micromolar range irb.hr | Binds in the purine-binding site of the enzyme. irb.hr |

| 2,6,9-Trisubstituted Purine Analogs | Cyclin-Dependent Kinases (CDKs) | GI₅₀ < 50 nM mdpi.com | Hydrogen bonds with the kinase hinge region (e.g., Tyr815, Asp819). mdpi.com |

| 8-Aryl-purine-scaffold ligand | Grp94 (Hsp90 paralog) | Not specified | Insertion of the 8-aryl group into a unique allosteric site (site 2). nih.gov |

Conformational Analysis and Induced-Fit Pocket Plasticity

The binding of a ligand to a protein is a dynamic process that can involve significant conformational changes in both molecules. The concept of "induced fit" describes how the protein's active site can reshape itself to better accommodate the incoming ligand. nih.gov Purine-based scaffolds, including derivatives like this compound, are well-suited to participate in such interactions due to the rotational freedom of their substituents.

A compelling example of this phenomenon was observed with a 2-amine-9H-purine scaffold targeting the bromodomain of BRD9. nih.gov The binding of the purine ligand resulted in an unprecedented rearrangement of residues that form the acetyllysine recognition site, demonstrating the significant plasticity of the protein pocket upon ligand binding. nih.gov This induced-fit mechanism is critical for achieving high-affinity and selective binding.

For this compound, the two phenyl rings are connected to the purine core by single bonds, allowing them to rotate. This conformational flexibility enables the molecule to adopt a three-dimensional shape that is complementary to the specific topology of a target's binding site. Molecular dynamics (MD) simulations are a powerful tool used to study these dynamic events, providing insights into the stability of the ligand-protein complex and mapping the conformational landscape of the binding process. mdpi.com

Quantum Chemical Calculations (e.g., DFT, NBO) for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and interaction capabilities. These methods are used to calculate properties that are crucial for understanding drug-target interactions at a sub-atomic level.

DFT analysis can be applied to purine derivatives to determine key electronic properties. nih.gov For instance, the molecular electrostatic potential (MEP) map reveals the electron-rich and electron-poor regions of a molecule, predicting sites for electrostatic interactions and hydrogen bonding. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate the HOMO-LUMO gap, an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis further dissects the electronic structure to describe charge distribution and hyper-conjugative interactions, which contribute to molecular stability. nih.gov For this compound, these calculations would be essential to understand how the electronegative chlorine atoms on the phenyl rings influence the electron distribution across the entire molecule, affecting its ability to form halogen bonds and other non-covalent interactions with a protein target.

The table below outlines key electronic properties that can be determined via quantum chemical calculations and their significance in drug design.

| Calculated Property | Computational Method | Significance for Drug-Target Interactions |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (H-bond acceptor) and electron-poor (H-bond donor) sites. nih.gov |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Atomic Charges | NBO Analysis | Quantifies the charge on each atom, helping to rationalize electrostatic interactions. nih.gov |

| Hyper-conjugative Interactions | NBO Analysis | Reveals stabilizing intramolecular electron delocalization effects. nih.gov |

In Silico Approaches for Rational Drug Design and Optimization

In silico methods provide a powerful framework for the rational design and optimization of drug candidates, including analogs of this compound. This approach integrates computational techniques to create an iterative cycle of design, prediction, and experimental validation, accelerating the discovery of compounds with improved potency and selectivity. mdpi.com

The process often begins with a known active compound or a virtual library of molecules. A combination of ligand-based and structure-based design strategies is employed. mdpi.com For example, a library of novel 2,6,9-trisubstituted purines can be designed by hybridizing known pharmacophores from existing inhibitors. mdpi.com

Molecular docking is then used to screen these virtual compounds against a specific protein target, predicting their binding modes and ranking them based on scoring functions that estimate binding affinity. mdpi.comnih.gov Promising candidates are then subjected to more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted binding pose and to observe dynamic interactions, including induced-fit effects. mdpi.com

The insights gained from these simulations, combined with SAR data from previously synthesized analogs, guide the next round of chemical modifications. nih.gov For example, if a simulation reveals an empty hydrophobic pocket near a ligand's substituent, medicinal chemists can design a new analog with an appropriate chemical group to fill that pocket, potentially increasing binding affinity. This iterative process of computational modeling followed by chemical synthesis and biological testing has proven highly effective in optimizing purine-based inhibitors for various targets, including protein kinases. nih.govnih.govmdpi.com

Future Research Trajectories and Unexplored Avenues for 2,6 Bis 4 Chlorophenyl 9h Purine Research

Design and Synthesis of Novel Purine (B94841) Scaffolds with Enhanced Selectivity and Potency

A primary goal in medicinal chemistry is to design molecules with high affinity for their intended biological target and minimal off-target effects. Future research on 2,6-bis(4-chlorophenyl)-9H-purine would involve the rational design and synthesis of new analogues to improve these properties.

Detailed Research Findings:

Researchers have successfully synthesized a vast array of purine derivatives by employing various chemical strategies. rsc.org Techniques such as N-acylation, N-alkylation, metal-catalyzed cross-coupling reactions, and the Suzuki coupling are commonly used to modify the purine core. nih.gov For instance, novel 2,6-disubstituted-9H-purine analogues have been synthesized and identified as potent inhibitors of Checkpoint kinase 1 (CHK1), a key target in cancer therapy. nih.gov One of the most potent compounds from this series demonstrated a strong synergistic effect with the chemotherapy drug gemcitabine (B846) in cancer cell lines. nih.gov

Another approach involves creating hybrid molecules where the purine scaffold is linked to other pharmacologically active motifs. nih.gov This strategy has been used to develop purine-based inhibitors of Hsp90, another important cancer target. nih.gov Furthermore, scaffold-hopping and hybridization techniques have led to the discovery of pyridine-annulated purine analogues with significant apoptotic (cell-killing) effects in kidney cancer cells, while showing lower toxicity to normal cells. researchgate.net These compounds were found to be more active than conventional anticancer drugs like doxorubicin (B1662922) in laboratory tests. researchgate.net The synthesis of purine derivatives bearing piperazine (B1678402) motifs has also been explored, yielding compounds with cytotoxic effects against various cancer cell lines. nih.gov

Future work on this compound could draw inspiration from these successes. By systematically modifying the substituents on the purine ring and the phenyl groups, chemists can create a library of related compounds. For example, introducing different functional groups at the 9-position of the purine or altering the substitution pattern on the phenyl rings could significantly impact the compound's selectivity and potency. These new derivatives would then be screened for activity against a panel of biological targets.

Table 1: Synthetic Strategies for Modifying Purine Scaffolds

Synthetic Strategy Description Potential Application for this compound Reference Scaffold Hopping & Hybridization Replacing the core purine structure with a different but functionally similar scaffold, or combining it with other active chemical motifs. Generate novel analogues with potentially different target profiles or improved pharmacokinetic properties. rsc.org Metal-Catalyzed Cross-Coupling Using catalysts like palladium or copper to form new carbon-carbon or carbon-heteroatom bonds, allowing for diverse substitutions. Introduce a wide variety of functional groups onto the purine and phenyl rings to fine-tune activity. nih.gov Multi-component Reactions Combining three or more reactants in a single step to rapidly build molecular complexity. Efficiently generate a library of diverse derivatives for high-throughput screening. jax.org Late-Stage Functionalization Modifying a complex molecule like a purine derivative in the final steps of synthesis. Directly incorporate functional groups to explore structure-activity relationships without re-synthesizing the entire molecule. nih.gov

Application of Advanced Computational and Artificial Intelligence Methods in Purine Research

Detailed Research Findings:

Table 2: AI and Computational Methods in Purine Drug Discovery

Method Description Application in Purine Research Reference Machine Learning (ML) Algorithms that learn from data to identify patterns and make predictions. Used for analyzing large datasets. Identify biomarkers related to purine metabolism and predict drug efficacy or side effects. [5, 15] Generative AI AI models that can create new, original content, such as novel molecular structures. Design novel purine scaffolds with desired properties for specific biological targets. Molecular Docking Simulation Computational technique that predicts the preferred orientation of one molecule to a second when bound to each other. Predict the binding mode and affinity of purine analogues to their protein targets, guiding lead optimization. hcplive.com Deep Learning A subset of ML using neural networks with many layers to analyze complex patterns in data. Predict the biological impact of chemical modifications to a purine scaffold on cellular pathways.

Interdisciplinary Approaches for Comprehensive Biological Target Deconvolution and Validation

Identifying the precise molecular target of a new compound and validating its role in a disease process is a critical and complex challenge. Answering this requires a combination of techniques from different scientific disciplines.

Detailed Research Findings:

The future of target identification for compounds like this compound lies in the integration of chemical biology, advanced imaging, and systems biology. Chemical probes can be designed to "fish" for the binding partners of a drug within a cell. Modern techniques like dual photoredox and nickel catalysis allow for the precise modification of molecules like nucleosides, which can be used to create these probes. acs.org

Super-resolution microscopy offers an unprecedented view inside cells, allowing researchers to see the localization of molecules and their interactions in real-time. For example, this technology has been used to reveal the dual roles of a specific protein, SRSF5, in organizing distinct compartments within the cell nucleus by binding to purine-rich RNA sequences. oup.com Such imaging techniques could be used to track the movement and localization of a fluorescently-tagged version of this compound within cells, providing clues about its site of action.

Table 3: Interdisciplinary Methods for Target Validation

Approach Description Application for Purine Research Reference Chemical Biology Probes Designing and synthesizing modified versions of a compound to identify its direct binding partners in a biological system. Isolate and identify the specific protein(s) that this compound interacts with in cells. nih.gov Super-Resolution Microscopy Advanced imaging techniques that overcome the diffraction limit of light, allowing visualization of cellular structures at the nanoscale. Observe the precise subcellular localization of the purine compound and its effect on cellular organization. Multi-Omics Integration Combining data from genomics, transcriptomics, proteomics, and metabolomics to get a system-wide view of a drug's effects. Understand the complete cellular response to treatment with a purine derivative and uncover its mechanism of action. Structural Biology (X-ray Crystallography/Cryo-EM) Determining the three-dimensional structure of a drug bound to its protein target at atomic resolution. Provide a definitive confirmation of the binding mode and guide further structure-based drug design.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent/Condition | Example Parameters | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (0.05 mmol) | |

| Solvent | Toluene | |

| Reaction Time | 12–24 hours (reflux) | |

| Yield | 78–83% |

Advanced: How can regioselective functionalization at the purine C2/C6 positions be achieved?

Methodological Answer:

Regioselectivity is controlled by steric and electronic factors:

- C6 modification : Prioritized due to higher reactivity of the chloro substituent. Use nucleophilic aromatic substitution with piperazine derivatives under mild conditions (e.g., DMF, 50°C, 6 hours) to introduce groups like 4-acetylpiperazine (yield: 79%) .

- C2 modification : Requires deprotonation at N9 (using NaH) followed by alkylation or coupling with aryl halides. For example, introducing trifluoromethyl groups via Ullmann coupling .

Critical Note : Conflicting regioselectivity in literature may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice. Validate via ¹³C NMR and X-ray crystallography .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. Aromatic protons from 4-chlorophenyl groups appear as doublets (J = 8.8 Hz) at δ 7.68–8.87 ppm .

- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 231.4 [M+H]⁺) confirm molecular weight .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., C: 57.28% calculated vs. 57.08% observed) .

Advanced: How can conflicting NMR or crystallographic data between studies be resolved?

Methodological Answer:

Discrepancies often arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., N-H protons visible in DMSO) .

- Polymorphism : Use SHELX software for crystallographic refinement to distinguish between tautomeric forms or packing variations .

- Validation : Cross-reference with high-resolution MS and IR spectroscopy to confirm functional groups. For example, carbonyl stretches (1700–1750 cm⁻¹) indicate acetylated derivatives .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher turnover numbers (TON > 1000) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours (80°C, 300 W) while maintaining >75% yield .

- Workflow Note : Monitor byproduct formation (e.g., dechlorinated intermediates) via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What are the documented biological activities of structurally similar purine derivatives?

Methodological Answer:

While direct data on this compound is limited, analogues show:

- Phosphodiesterase inhibition : 6,9-dimethyl-9H-purine derivatives exhibit IC₅₀ values < 10 µM .

- Anticancer activity : Piperazine-substituted purines induce apoptosis in HeLa cells (EC₅₀: 15–30 µM) via caspase-3 activation .

- Caution : Structure-activity relationships (SAR) depend on substituent lipophilicity; introduce polar groups (e.g., -COOH) to reduce off-target effects .

Advanced: How do electronic effects of 4-chlorophenyl groups influence reactivity?

Methodological Answer:

The electron-withdrawing Cl substituents:

- Enhance electrophilicity at C6, facilitating nucleophilic substitution (e.g., with piperazine) .

- Stabilize charge-transfer complexes in photophysical studies, as seen in triazolyl-purine derivatives with quantum yields up to 81% in DCM .

- Experimental validation : Compare Hammett σₚ values (σ = +0.23 for Cl) to correlate substituent effects with reaction rates .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Hazard classification : Based on analogues, expect H315/H319 (skin/eye irritation) and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

- Waste disposal : Incinerate in a certified facility for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.